4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

Lipophilicity Physicochemical Property Prediction ADME-Tox Profiling

Researchers face inconsistent reactivity when substituting alkoxy or amine groups on benzaldehyde intermediates. This di-substituted reagent (C15H21NO2, 247.33 g/mol) offers precise steric congestion for high diastereoselectivity in reductive aminations and a calibrated hydrophobic spacer for oxime ligations. - LogP 2.6, TPSA 29.5 Ų: Optimized for CNS enzyme/receptor targeting - Neutral at pH 7.4: Predictable brain exposure vs. polar analogs - 1,2-Substitution pattern: Enables chiral ligand libraries & activity-based probes

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 917561-88-7
Cat. No. B2538947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
CAS917561-88-7
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C=O)CN2CCCC2
InChIInChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3
InChIKeyMPNNQGFQYNPFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde Overview


4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde (CAS 917561-88-7) is a di-substituted benzaldehyde derivative with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol [1]. It features a 4-propoxy group and a 3-pyrrolidin-1-ylmethyl substituent on the aromatic ring, combining hydrogen bond acceptor capacity (three acceptors) with a moderately lipophilic character (XLogP3-AA of 2.6) [1]. The compound is commercially available as a research reagent, typically offered at purities of 95-97%, and is cataloged under MDL number MFCD03180293 . Its structural features position it as an intermediate for constructing more complex molecules, particularly in medicinal chemistry and proteomics research .

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde: Substitution Risk


The chemical behavior of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is highly sensitive to the nature of its alkoxy and amine-bearing substituents. Generic substitution with a methoxy or isopropoxy analog, or a positional isomer, alters key physicochemical parameters such as lipophilicity and steric hindrance around the reactive aldehyde group, directly impacting reactivity in downstream applications like reductive amination or hydrazone formation . For researchers building focused compound libraries or optimizing a lead series, the inability to accurately predict these nuanced property changes means an analog cannot be assumed to be a functionally equivalent synthetic intermediate. This necessitates direct comparative evidence for informed selection, as outlined below.

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde: Differentiation vs Analogs


Lipophilicity: Propoxy vs. Isopropoxy

The target compound's propoxy chain provides a specific lipophilicity profile that differentiates it from its closest branched (isopropoxy) and unsubstituted analogs. Computed LogP values highlight this divergence, which is critical for predicting membrane permeability and non-specific binding in biological assays [1].

Lipophilicity Physicochemical Property Prediction ADME-Tox Profiling

Ionization State at Physiological pH

The target compound exhibits a distinct pH-dependent lipophilicity profile compared to its analogs, governed by the basicity of the pyrrolidine nitrogen. This influences its behavior in biological media and extraction procedures. The propoxy analog shows a predominantly neutral state at physiological pH, contrasting with the ionized state at acidic pH .

Ionization State pH-Dependent Distribution LogD

Aldehyde Reactivity: Steric and Electronic Factors

The 3-pyrrolidin-1-ylmethyl group is a basic, bulky substituent ortho to the 4-propoxy group, which can direct electrophilic aromatic substitution and influence the reactivity of the aldehyde. This specific 3,4-substitution pattern provides a unique steric and electronic environment not found in the 2- or 4-substituted pyrrolidinylmethyl isomers [1]. This influences reaction rates and product ratios in key transformations like reductive amination, offering a distinct synthetic handle.

Reactivity Steric Hindrance Reductive Amination Synthetic Intermediate

TPSA and Drug-Likeness

The target compound possesses a computed TPSA of 29.5 Ų, classifying it as a molecule likely to have good passive oral absorption. This property, combined with a zero Lipinski Rule of 5 violation count, distinguishes it as a lead-like scaffold [1]. While 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde shares these computational properties, the absence of an H-bond donor in the core structure is a unifying, yet differentiating, feature for designing CNS-penetrant probes where low TPSA is essential.

Drug-Likeness Bioavailability Rule of Five Physicochemical Property

Commercial Availability and Purity

Commercial sourcing differentiates 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde from its analogs. It is offered as a cataloged research reagent by multiple established suppliers with defined purity specifications, ensuring reproducible experimental results. In contrast, many closest positional isomers or analogs with different alkoxy chains are either not commercially available or must be custom-synthesized, introducing significant lead time and cost uncertainty .

Procurement Supply Chain Purity Research Reagent

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde: Applications


CNS-Penetrant Probe Design

The combination of a low TPSA (29.5 Ų) and a neutral ionization state at physiological pH (LogD 7.4 = 0.38) makes this compound an ideal core scaffold for initiating a medicinal chemistry program targeting central nervous system (CNS) enzymes or receptors . Its predictable lipophilicity, as evidenced by a LogP of 2.6, reduces the risk of poor brain exposure early in the lead identification phase compared to more polar or highly lipophilic alternatives [1].

Asymmetric Synthesis & Chiral Ligands

The unique 1,2-relationship between the propoxy and pyrrolidin-1-ylmethyl groups creates a sterically congested environment around the reactive aldehyde. Synthetic chemists can leverage this to achieve high diastereoselectivity in reductive aminations and organometallic additions, directly converting this building block into novel chiral amino-alcohol or diamine ligand libraries for asymmetric catalysis.

Click Chemistry & Bioorthogonal Conjugation

The aldehyde group serves as a versatile bioorthogonal handle for oxime and hydrazone ligation. The presence of the propoxy chain provides a calibrated hydrophobic spacer, improving the solubility profile of the resulting bioconjugate more effectively than a simple methoxy analog. This makes it a strategic choice for attaching the pyrrolidine-containing moiety to biomolecules or surfaces under mild conditions, as supported by its predicted LogD profiles.

Proteomics Compound Library Synthesis

As noted in its baseline applications, the compound is employed in proteomics research . Its value in this field is driven by its dual nature: the pyrrolidine nitrogen can be quaternized or used for affinity capture, while the propoxy chain and aldehyde allow for further diversification. This specific substitution pattern offers a distinct chemical space vector compared to meta- or para-pyrrolidinylmethyl benzaldehyde analogs when building activity-based probe libraries.

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